

Unveiling the Selectivity of PIKfyve-IN-1: A Comparative Guide for Researchers

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For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of **PIKfyve-IN-1**, a potent and selective inhibitor of the lipid kinase PIKfyve. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of **PIKfyve-IN-1**'s activity against other kinases, supported by quantitative experimental data. The information presented here is crucial for the accurate interpretation of experimental results and for advancing the development of targeted therapeutics.

Executive Summary

PIKfyve-IN-1, also known as the chemical probe SGC-PIKFYVE-1, demonstrates exceptional selectivity for its primary target, PIKfyve, a key regulator of endosomal and lysosomal homeostasis. Extensive kinome-wide screening reveals minimal off-target activity, positioning **PIKfyve-IN-1** as a highly precise tool for studying PIKfyve biology and as a promising scaffold for the development of targeted therapies. This guide presents the selectivity data in a clear, comparative format, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of PIKfyve-IN-1



The kinase selectivity of **PIKfyve-IN-1** was rigorously assessed through comprehensive screening against a large panel of kinases. The following tables summarize the inhibitory activity of **PIKfyve-IN-1** against its intended target, PIKfyve, and highlights its limited cross-reactivity with other kinases.

Table 1: Potency of **PIKfyve-IN-1** against PIKfyve

Assay Type	IC50 (nM)
Enzymatic Assay	6.9[1][2]
Cellular NanoBRET Assay	4.0[1]

Table 2: Cross-Reactivity of **PIKfyve-IN-1** against a Panel of 403 Kinases

PIKfyve-IN-1 was screened at a concentration of 1 μ M.[1][2] The "Percent of Control" (PoC) indicates the remaining kinase activity in the presence of the inhibitor; a lower PoC value signifies stronger inhibition.

Selectivity Metric	Value	Interpretation
S10(1 μM)	0.02	Only 2% of the 403 kinases tested showed a PoC < 10.[1]
Number of kinases with PoC < 10	8	A very small number of kinases were significantly inhibited.[1] [2]
S35(1 μM)	0.05	Only 5% of the 403 kinases tested showed a PoC < 35.[1] [3]
Number of kinases with PoC < 35	20	A limited number of kinases showed moderate inhibition.[1] [2][3]

Table 3: Profile of Most Significant Off-Target Kinases for PIKfyve-IN-1



The closest off-target kinases identified in the kinome scan were further evaluated in orthogonal assays to confirm the initial findings.[1]

Off-Target Kinase	Enzymatic IC50 (nM)	Cellular NanoBRET IC50 (nM)
MYLK4	66[1][3]	270[1][3]
MAP4K5	89[1][3]	>10000[1][3]

Experimental Protocols

The high selectivity of **PIKfyve-IN-1** has been established through a series of robust and well-validated experimental methodologies.

KINOMEscan™ Kinase Inhibitor Profiling

This competitive binding assay is a widely used method to determine the interaction of a test compound with a large panel of kinases.

- Assay Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to the kinase active site. The amount of
 kinase captured on the solid support is quantified.
- Methodology:
 - A proprietary DNA-tagged kinase library is used.
 - The test compound (PIKfyve-IN-1) is incubated with the kinase-tagged phage and the immobilized ligand.
 - The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
 - Results are reported as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A PoC of 0 indicates complete inhibition, while a PoC of 100 indicates no inhibition.



Biochemical Enzymatic Assay

This assay directly measures the catalytic activity of the purified kinase in the presence of an inhibitor.

- Assay Principle: The assay quantifies the phosphorylation of a substrate by the kinase.
- Methodology:
 - Purified recombinant PIKfyve enzyme is incubated with its substrate (e.g., phosphatidylinositol-3-phosphate) and ATP.
 - Varying concentrations of PIKfyve-IN-1 are added to the reaction.
 - The amount of product formed is measured, often using methods like radioactivity (e.g., 32P-ATP) or fluorescence-based detection.
 - The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%,
 is calculated from the dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

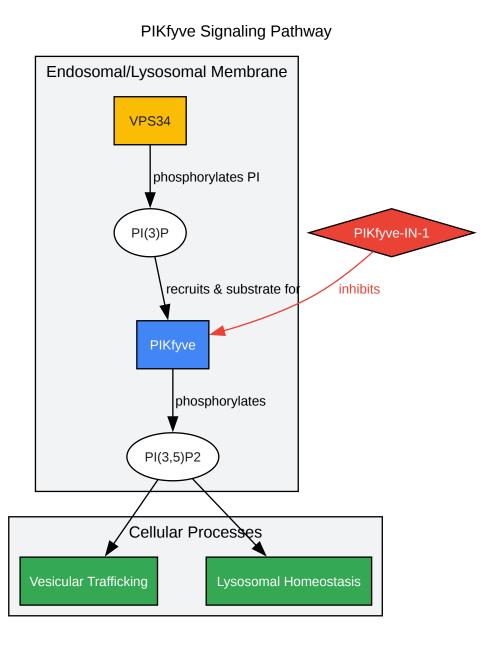
This assay measures the binding of an inhibitor to its target kinase within living cells.

- Assay Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that can detect protein-ligand interactions in real-time in living cells.
- Methodology:
 - The target kinase (PIKfyve) is expressed in cells as a fusion with NanoLuc® luciferase.
 - A fluorescently labeled tracer that binds to the kinase's active site is added to the cells.
 - In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a BRET signal.



- When an unlabeled inhibitor (PIKfyve-IN-1) is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
- The IC50 value for target engagement is determined from the dose-dependent decrease in the BRET signal.

Mandatory Visualization

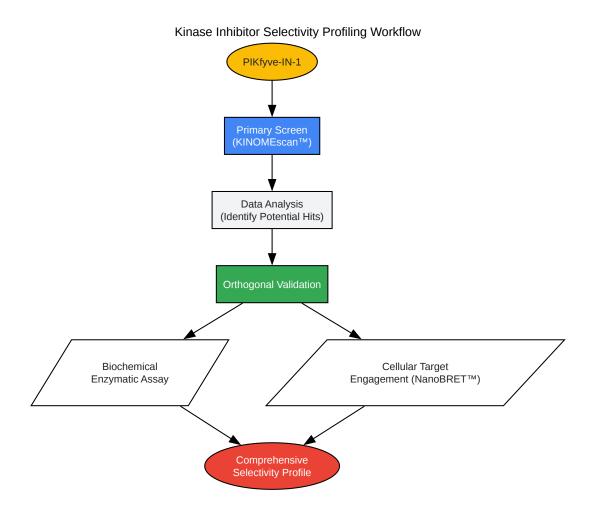


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Caption: PIKfyve signaling pathway and the inhibitory action of PIKfyve-IN-1.



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Caption: Workflow for determining the kinase selectivity profile of PIKfyve-IN-1.



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